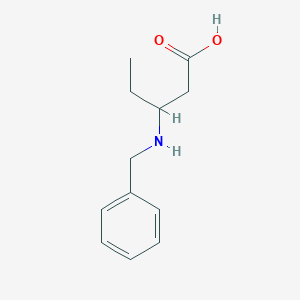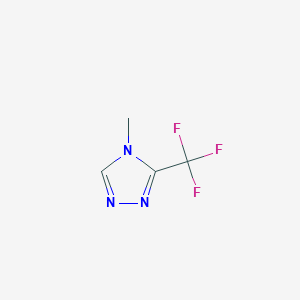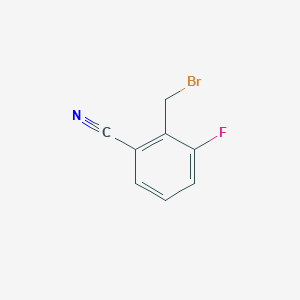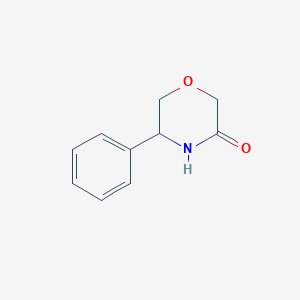![molecular formula C9H8BrN3 B1290054 6-Bromo-3-cyclopropyl-[1,2,4]triazolo[4,3-A]pyridine CAS No. 668990-80-5](/img/structure/B1290054.png)
6-Bromo-3-cyclopropyl-[1,2,4]triazolo[4,3-A]pyridine
Descripción general
Descripción
“6-Bromo-3-cyclopropyl-[1,2,4]triazolo[4,3-A]pyridine” is a chemical compound with the CAS Number: 668990-80-5. It has a molecular weight of 238.09 and its IUPAC name is 6-bromo-3-cyclopropyl [1,2,4]triazolo [4,3-a]pyridine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8BrN3/c10-7-3-4-8-11-12-9 (6-1-2-6)13 (8)5-7/h3-6H,1-2H2 . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid at room temperature. It should be stored in a sealed container in a dry environment .Aplicaciones Científicas De Investigación
Medicinal Chemistry: Antimicrobial Agents
The compound has been explored for its potential as a core structure in the development of new antimicrobial agents. Its derivatives have shown inhibitory activity against bacteria such as Staphylococcus aureus and Escherichia coli, which are common culprits in infections .
Agriculture: Antifungal and Insecticidal Properties
In the agricultural sector, derivatives of this compound have been tested for their antifungal and insecticidal activities. They have shown promising results against plant pathogens like Rhizoctonia cerealis and pests, offering a potential for the development of new agrochemicals .
Materials Science: Organic Synthesis Intermediate
This compound serves as an intermediate in the synthesis of various organic materials. Its bromine atom can be used for further functionalization, making it a valuable building block in creating complex organic molecules for materials science applications .
Environmental Science: Pollutant Degradation
Research has been conducted to utilize this compound in the degradation of environmental pollutants. Its reactive nature allows it to participate in chemical reactions that break down harmful substances, aiding in environmental cleanup efforts .
Chemical Synthesis: Palladium-Catalyzed Reactions
In chemical synthesis, this compound is used in palladium-catalyzed cross-coupling reactions. Its structure is conducive to forming bonds with other organic fragments, leading to the creation of diverse chemical entities .
Biochemistry: Enzyme Inhibition Studies
The compound’s derivatives are being studied for their potential to inhibit enzymes that are crucial in disease pathways. This could lead to the development of new drugs that target specific biochemical reactions within the body .
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds have been shown to exhibit inhibitory activity against certain enzymes
Mode of Action
The exact mode of action of 6-Bromo-3-cyclopropyl-[1,2,4]triazolo[4,3-A]pyridine is currently unknown due to the lack of specific information . This interaction could potentially inhibit or enhance the activity of the target, depending on the nature of the interaction.
Biochemical Pathways
Based on the antifungal and insecticidal activities of similar compounds , it can be inferred that the compound may interfere with pathways essential for the growth and survival of certain organisms.
Result of Action
Similar compounds have shown significant inhibitory activity, suggesting that this compound may also have potent effects at the molecular and cellular level .
Propiedades
IUPAC Name |
6-bromo-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c10-7-3-4-8-11-12-9(6-1-2-6)13(8)5-7/h3-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWOJTEGIQBVJBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C3N2C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00623657 | |
| Record name | 6-Bromo-3-cyclopropyl[1,2,4]triazolo[4,3-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00623657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
668990-80-5 | |
| Record name | 6-Bromo-3-cyclopropyl[1,2,4]triazolo[4,3-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00623657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














